molecular formula C12H9ClN2O3 B8026859 2-(Benzyloxy)-5-chloro-3-nitropyridine

2-(Benzyloxy)-5-chloro-3-nitropyridine

Cat. No.: B8026859
M. Wt: 264.66 g/mol
InChI Key: RSOIXEDEBANDAR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chloro-3-nitropyridine is an organic compound that belongs to the class of pyridines It is characterized by a benzyloxy group at the second position, a chlorine atom at the fifth position, and a nitro group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chloro-3-nitropyridine typically involves the following steps:

    Chlorination: The chlorination of the pyridine ring is often carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products:

    Reduction: The major product of reduction is 2-(Benzyloxy)-5-amino-3-nitropyridine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used, such as 2-(Benzyloxy)-5-alkylamino-3-nitropyridine.

Scientific Research Applications

2-(Benzyloxy)-5-chloro-3-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chloro-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the nitro and chlorine groups can modulate its electronic properties, influencing its reactivity and stability.

Comparison with Similar Compounds

    2-(Benzyloxy)-3-nitropyridine: Lacks the chlorine atom at the fifth position, which can affect its reactivity and binding properties.

    5-Chloro-3-nitropyridine: Lacks the benzyloxy group, which can influence its solubility and interaction with biological targets.

    2-(Benzyloxy)-5-chloropyridine: Lacks the nitro group, which can alter its electronic properties and reactivity.

Uniqueness: 2-(Benzyloxy)-5-chloro-3-nitropyridine is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in chemistry and biology.

Biological Activity

2-(Benzyloxy)-5-chloro-3-nitropyridine is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumoral, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the chemical formula C12H9ClN2O3C_{12}H_{9}ClN_{2}O_{3} and features a nitro group, which is known for contributing to various biological activities. The presence of the benzyloxy and chloro substituents may enhance its interaction with biological targets.

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. Research indicates that compounds like this compound may exhibit similar mechanisms of action as other nitro derivatives, such as metronidazole. These compounds often undergo reduction to form reactive intermediates that can damage microbial DNA, leading to cell death .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundActivity TypeMechanism of Action
MetronidazoleAntibacterialReduction leads to DNA damage
ChloramphenicolBroad-spectrumInhibits protein synthesis
This compoundPotential antimicrobialSimilar mechanism to nitro derivatives

Antitumoral Activity

The antitumoral potential of this compound is noteworthy. Nitroaromatic compounds have been studied for their ability to act as hypoxia-activated prodrugs, selectively targeting tumor tissues that are often in low oxygen conditions. This selectivity can enhance the therapeutic index against cancer cells while minimizing effects on normal tissues.

Case Study: Hypoxia-Activated Prodrugs
A study demonstrated that nitroaromatic compounds showed increased cytotoxicity in hypoxic conditions, suggesting that this compound could be further explored as a lead compound in anticancer drug development .

Anti-inflammatory Activity

Research has indicated that nitro-containing compounds can also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

Table 2: Anti-inflammatory Mechanisms

CompoundTarget EnzymeEffect
Nitrobenzene derivativesiNOSInhibition of nitric oxide production
This compoundPotential iNOS inhibitorMay reduce inflammation through similar pathways

The biological activity of this compound likely involves several mechanisms:

  • Reductive Activation : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • DNA Interaction : Similar to other nitro compounds, it may bind covalently to DNA, causing cytotoxic effects in microbial and cancer cells.

Properties

IUPAC Name

5-chloro-3-nitro-2-phenylmethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOIXEDEBANDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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